molecular formula C9H11NO3 B15156911 Ethyl 5-hydroxy-2-methylisonicotinate

Ethyl 5-hydroxy-2-methylisonicotinate

Cat. No.: B15156911
M. Wt: 181.19 g/mol
InChI Key: YOTKSCAOAOTFOP-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methylisonicotinate is a chemical compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . It is a derivative of isonicotinic acid and features a hydroxy group at the 5-position and a methyl group at the 2-position on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-hydroxy-2-methylisonicotinate can be synthesized through various methods. One common approach involves the esterification of 5-hydroxy-2-methylisonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield of the ester product .

Industrial Production Methods

Industrial production of this compound often involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure maximum efficiency and yield. The product is then purified through techniques such as recrystallization or distillation to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methylisonicotinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-hydroxy-2-methylisonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-2-methylisonicotinate involves its interaction with specific molecular targets and pathways. The hydroxy group at the 5-position and the ester group at the 2-position play crucial roles in its reactivity and binding affinity. These functional groups enable the compound to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Ethyl 5-hydroxy-2-methylisonicotinate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 5-hydroxy-2-methylpyridine-4-carboxylate

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-6(2)10-5-8(7)11/h4-5,11H,3H2,1-2H3

InChI Key

YOTKSCAOAOTFOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NC(=C1)C)O

Origin of Product

United States

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